molecular formula C19H13F2N3O3S B2740889 2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251681-52-3

2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2740889
CAS No.: 1251681-52-3
M. Wt: 401.39
InChI Key: HFKDRPCXBQNGAP-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fluorinated heterocyclic compound belonging to the pyridothiadiazine dioxide class. Its core structure comprises a bicyclic system integrating pyridine and 1,2,4-thiadiazine rings, with two fluorine atoms positioned at the 2- and 4-positions of the benzyl and phenyl substituents, respectively. The 1,1-dioxide moiety enhances polarity and influences electronic properties, making it relevant for pharmaceutical and materials science applications.

Molecular Formula: C₁₈H₁₂F₂N₃O₃S
Average Molecular Mass: ~388.07 g/mol (calculated based on substituents and core structure).
Key Features:

  • Ortho-fluorine on the benzyl group (steric and electronic effects).
  • Para-fluorine on the phenyl ring (enhanced electronegativity).
  • Sulfone group (1,1-dioxide) contributing to solubility and metabolic stability.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-14-7-9-15(10-8-14)24-18-17(6-3-11-22-18)28(26,27)23(19(24)25)12-13-4-1-2-5-16(13)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKDRPCXBQNGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 1251708-06-1) is a heterocyclic compound characterized by its unique structural features. This article explores its biological activity, potential applications in drug development, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C19H13F2N3O3SC_{19}H_{13}F_2N_3O_3S, with a molecular weight of 401.4 g/mol. The structure includes a pyrido-thiadiazine core with fluorobenzyl and fluorophenyl substituents, which may enhance its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Properties

Several studies have shown that derivatives of thiadiazine compounds possess anticancer properties. These mechanisms often involve the inhibition of tumor growth and angiogenesis. For instance:

  • Inhibition of DYRK1A : A related compound was found to inhibit the Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) with an IC50 of 9.41 μM, suggesting potential applications in cancer therapies targeting this kinase .
  • Cell Proliferation Studies : Compounds similar to this thiadiazine have been shown to induce human β-cell proliferation, indicating possible uses in diabetes treatment as well .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial properties. For example:

  • Thiadiazole Derivatives : These have been documented to exhibit antiviral activity against various pathogens .

Comparative Analysis of Similar Compounds

To better understand the unique properties of 2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, a comparison with other related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Compound A Methylthio group; no fluorineAnticancer activity reported
Compound B Similar core structure; varying substitutionsAntimicrobial properties documented
Compound C Different heterocyclic core; various substituentsAntiviral activity shown

Case Studies and Research Findings

Several case studies highlight the biological activities associated with this class of compounds:

  • Study on DYRK1A Inhibition : A study focused on optimizing thiadiazine analogs for improved DYRK1A binding affinity revealed that modifications at specific positions significantly enhanced potency. The most promising analogs showed Kd values as low as 71 nM .
  • Anticancer Mechanisms : Research has demonstrated that certain thiadiazine derivatives can modulate signaling pathways involved in cell proliferation and survival, effectively inhibiting cancer cell growth .

Comparison with Similar Compounds

Key Observations:

Para-fluorophenyl groups (target compound vs. ) enhance electron-withdrawing effects, stabilizing negative charges in the sulfone group.

Substituent Effects: Methylsulfanyl in increases molecular weight (429.48 vs. 388.07) and lipophilicity (logP ~2.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility.

Heterocyclic Variations :

  • The pyrido[4,3-e] isomer in alters ring geometry, affecting π-π stacking interactions in crystalline phases or biological targets.

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